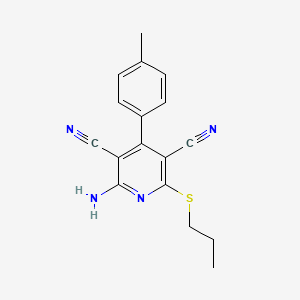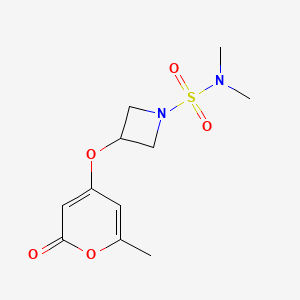
2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile is an organic compound characterized by the presence of amino, propylthio, tolyl, and dicarbonitrile groups attached to a pyridine ring. This complex molecule holds significant potential for various applications in scientific research, particularly in fields such as medicinal chemistry and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile typically involves multi-step reactions, starting with the construction of the pyridine core and subsequent functionalization to introduce the desired substituents. Common synthetic routes may include:
Pyridine Formation: : Starting with readily available precursors like acetonitrile and aldehydes, pyridine rings can be synthesized via cyclization reactions.
Introduction of the Propylthio Group: : Thiolation reactions, often using thiol reagents such as propylthiol in the presence of a base, help introduce the propylthio group.
Functionalization with Amino and Tolyl Groups: : Amination reactions can introduce amino groups, while Friedel-Crafts alkylation or arylation can add the tolyl group to the pyridine ring.
Dicarbonitrile Incorporation: : Cyanation reactions, commonly using cyanide sources like potassium cyanide, enable the addition of dicarbonitrile groups.
Industrial Production Methods
Industrial production methods may leverage more efficient and scalable processes, such as catalytic systems and continuous flow chemistry, to produce this compound in higher yields and purities. Optimization of reaction conditions, including temperature, solvent, and catalyst choice, plays a crucial role in enhancing the efficiency of industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: : The presence of multiple functional groups enables cyclization reactions, forming heterocyclic compounds.
Common Reagents and Conditions
Typical reagents and conditions used in reactions involving this compound include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles and Electrophiles: : Various nucleophiles (e.g., amines, alcohols) and electrophiles (e.g., halogens, acyl chlorides).
Catalysts: : Palladium, platinum, or other transition metal catalysts.
Major Products Formed
Depending on the reaction conditions and reagents used, major products formed from reactions involving this compound can vary. Products may include oxidized derivatives, reduced forms, substituted pyridine compounds, and novel heterocycles.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile serves as a valuable building block for the synthesis of complex molecules and functional materials. Its unique functional groups allow for versatile chemical transformations, making it useful in creating new compounds with desirable properties.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. The presence of amino and nitrile groups suggests that it could interact with biological macromolecules, influencing biochemical pathways and exhibiting pharmacological activity.
Medicine
The compound's structure hints at potential applications in medicinal chemistry. Researchers may investigate its use as a precursor for developing therapeutic agents, particularly targeting diseases where its specific functional groups can modulate biological targets effectively.
Industry
In industrial applications, this compound could be utilized in the production of advanced materials. Its chemical properties may allow for the development of novel polymers, coatings, or catalysts.
Mécanisme D'action
The mechanism by which 2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile exerts its effects involves its ability to interact with various molecular targets. Its amino group may form hydrogen bonds with biomolecules, while the nitrile groups could participate in nucleophilic or electrophilic interactions. The propylthio and tolyl groups may enhance its lipophilicity, facilitating interactions with hydrophobic regions of proteins or membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(methylthio)-6-(p-tolyl)pyridine-3,5-dicarbonitrile: : Similar in structure but with a methylthio group instead of a propylthio group.
2-Amino-6-(propylthio)-4-phenylpyridine-3,5-dicarbonitrile: : Similar but with a phenyl group instead of a tolyl group.
2-Amino-4-(propylthio)-6-(p-tolyl)pyridine-3,5-dicarbonitrile: : A compound with similar functional groups but different positions on the pyridine ring.
Uniqueness
What sets 2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile apart is the specific arrangement of its functional groups, which may confer unique reactivity and biological activity compared to its analogs. This uniqueness can be harnessed in designing novel compounds with tailored properties for specific applications.
Propriétés
IUPAC Name |
2-amino-4-(4-methylphenyl)-6-propylsulfanylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S/c1-3-8-22-17-14(10-19)15(13(9-18)16(20)21-17)12-6-4-11(2)5-7-12/h4-7H,3,8H2,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCGKBYLYYCRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-chlorophenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2806909.png)
![4-chlorobenzyl {5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2806913.png)



![1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2806918.png)



![3-(2-BROMOPHENYL)-N-[(4-PHENYLOXAN-4-YL)METHYL]PROPANAMIDE](/img/structure/B2806925.png)
![2-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2806928.png)



